

Application Notes and Protocols: Enzymatic Modification of Rebaudioside I

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Compound of Interest		
Compound Name:	Rebaudioside I	
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Introduction

Rebaudioside I is a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, valued for its potential as a natural, non-caloric high-potency sweetener.[1] The arrangement and number of glucose units attached to the central steviol core significantly influence the taste profile, including sweetness intensity and the presence of undesirable aftertastes like bitterness.[1] Enzymatic modification offers a powerful tool to selectively alter the glycosylation pattern of steviol glycosides, enabling the production of rarer glycosides with superior taste qualities.[2][3]

These application notes provide detailed protocols for the enzymatic synthesis of **Rebaudioside I** from the more abundant Rebaudioside A. Additionally, we explore the potential for further enzymatic modification of **Rebaudioside I** to generate novel sweetening compounds, based on established enzymatic techniques for other steviol glycosides.

Section 1: Enzymatic Synthesis of Rebaudioside I from Rebaudioside A Overview

Rebaudioside I can be synthesized from Rebaudioside A through a bioconversion reaction catalyzed by a glucosyltransferase enzyme.[1][4] This process involves the specific addition of



a single glucose unit to the Rebaudioside A molecule.[1][4] The UDP-glycosyltransferase UGT76G1-R11-F12 has been successfully used for this purpose, with the enzyme being produced recombinantly in E. coli.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the enzymatic synthesis of **Rebaudioside I** from Rebaudioside A.

Parameter	Value	Reference
Starting Substrate	Rebaudioside A	[1]
Enzyme	Glucosyltransferase UGT76G1-R11-F12	[1]
Product	Rebaudioside I	[1]
Rebaudioside A Concentration	0.5 mM	[1]
UDP-glucose Concentration	2.5 mM	[1]
MgCl ₂ Concentration	3 mM	[1]
Buffer	50 mM Sodium Phosphate, pH 7.5	[1]
Enzyme Concentration	2.5 U/mL (in 4.0 mL of enzyme solution)	[1]
Reaction Volume	40 mL	[1]
Temperature	30 °C	[1]
Agitation	135 rpm (orbital shaker)	[1]
Yield	22.5% (135 mg)	[1]

Experimental Protocol: Synthesis of Rebaudioside I

This protocol is adapted from the bioconversion of Rebaudioside A to **Rebaudioside I** using a proprietary glucosyltransferase.[1]



Materials:

- Rebaudioside A
- Glucosyltransferase UGT76G1-R11-F12 (expressed in E. coli)
- UDP-glucose
- Magnesium Chloride (MgCl₂)
- Sodium Phosphate Monobasic
- Sodium Phosphate Dibasic
- Deionized Water
- Orbital Shaker
- HPLC-MS for analysis

Procedure:

- Prepare the Reaction Buffer:
 - Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5.
- Prepare the Reaction Mixture:
 - In a suitable reaction vessel, combine the following components to a final volume of 40 mL:
 - Rebaudioside A to a final concentration of 0.5 mM.
 - UDP-glucose to a final concentration of 2.5 mM.
 - MgCl₂ to a final concentration of 3 mM.
 - 4.0 mL of glucosyltransferase UGT76G1-R11-F12 solution (2.5 U/mL).

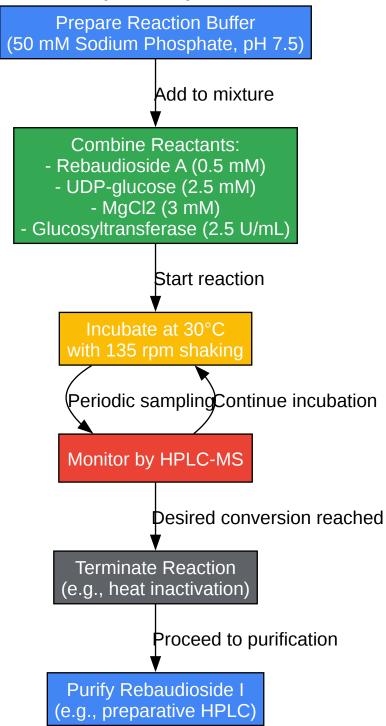


- Add 50 mM sodium phosphate buffer (pH 7.5) to bring the final volume to 40 mL.
- Incubation:
 - Place the reaction vessel on an orbital shaker set to 135 rpm.
 - Incubate the reaction at 30 °C.
- Reaction Monitoring and Termination:
 - Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC-MS with reference standards for Rebaudioside A and Rebaudioside I.
 - Once the desired conversion is achieved or the reaction plateaus, the reaction can be terminated. Termination can typically be achieved by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a quenching agent like a strong acid or organic solvent, followed by centrifugation to remove the denatured enzyme.
- Purification:
 - The product, Rebaudioside I, can be purified from the reaction mixture using standard chromatographic techniques such as preparative HPLC.

Experimental Workflow: Synthesis of Rebaudioside I



Workflow for Enzymatic Synthesis of Rebaudioside I



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Caption: Workflow for the enzymatic synthesis of **Rebaudioside I** from Rebaudioside A.



Section 2: Potential for Further Enzymatic Modification of Rebaudioside I Concept

While the primary focus of current research has been on the production of **Rebaudioside I**, there is significant potential for its use as a substrate for further enzymatic glycosylation to create novel steviol glycosides with enhanced taste profiles. Enzymes such as cyclodextrin glucanotransferases (CGTases) are known to catalyze the transfer of glucose units from donors like starch to acceptor molecules, including steviol glycosides.[2][5] This process, known as transglycosylation, can add single or multiple glucose units, potentially improving sweetness quality and reducing any lingering aftertaste.[6] Engineering of these enzymes through site-directed mutagenesis can further refine the process, increasing conversion efficiency and controlling the length of the added glucose chains.[2][7]

General Protocol for Enzymatic Transglycosylation of a Steviol Glycoside

This generalized protocol is based on the principles of using CGTase for the modification of steviol glycosides.[6][8]

Materials:

- Rebaudioside I (or other steviol glycoside)
- Cyclodextrin Glucanotransferase (CGTase)
- Soluble Starch (or other suitable glucose donor)
- Appropriate buffer (e.g., citrate or phosphate buffer, pH may vary depending on the specific CGTase)
- Deionized Water
- Shaking water bath or incubator
- HPLC for analysis

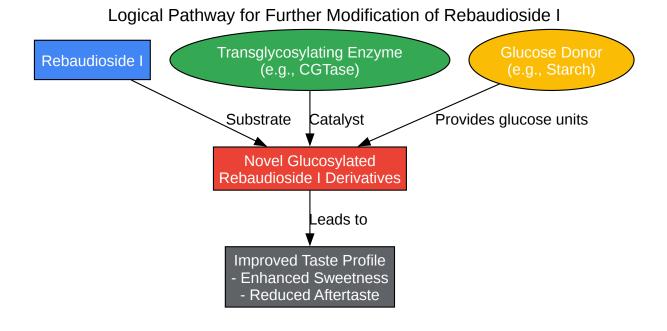


Procedure:

- Substrate and Donor Preparation:
 - Dissolve the steviol glycoside (e.g., Rebaudioside I) and the glucose donor (e.g., soluble starch) in the reaction buffer to the desired concentrations. For example, 10 g/L steviol glycoside and 50 g/L soluble starch have been used.[6]
- · Enzymatic Reaction:
 - Add the CGTase to the substrate-donor solution. The optimal enzyme concentration should be determined empirically.
 - Incubate the reaction mixture at the optimal temperature for the specific CGTase (e.g., <40
 °C for CGTase-13) with gentle agitation.[6]
- Reaction Monitoring and Termination:
 - Monitor the formation of glucosylated products over time using HPLC.
 - Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- Analysis and Purification:
 - Analyze the product mixture to identify the newly formed glucosylated steviol glycosides.
 - Purify the desired products using chromatographic methods.

Logical Relationship: Further Modification of Rebaudioside I





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Caption: Conceptual pathway for creating novel sweeteners from **Rebaudioside I**.

Conclusion

The enzymatic synthesis of **Rebaudioside I** from more readily available steviol glycosides like Rebaudioside A is a well-documented process that enhances the portfolio of natural high-potency sweeteners. The provided protocols offer a foundation for researchers to produce this valuable compound. Furthermore, the principles of enzymatic transglycosylation open up exciting possibilities for the further modification of **Rebaudioside I**, paving the way for the development of next-generation sweeteners with tailored taste profiles to meet consumer demands. Future research in this area could focus on the discovery and engineering of novel enzymes with high specificity for **Rebaudioside I** to create a new range of superior-tasting, natural, non-caloric sweeteners.

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